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Compound of Interest

Compound Name: 4-lodobenzene-1,2-diamine

Cat. No.: B1312451

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
lodobenzene-1,2-diamine (also known as 4-iodo-o-phenylenediamine). Due to the limited
availability of published experimental spectra for this specific compound, this document
combines theoretical predictions, data from analogous compounds, and standardized
experimental protocols to serve as a comprehensive resource for researchers.

Chemical Structure and Properties

e |UPAC Name: 4-iodobenzene-1,2-diamine

Synonyms: 4-lodo-o-phenylenediamine

CAS Number: 21304-38-1[1]

Molecular Formula: CeH7IN2[1]

Molecular Weight: 234.04 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-lodobenzene-1,2-
diamine. These predictions are based on established principles of spectroscopy and data from
structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.2 Doublet 1H Ar-H
~6.5-6.7 Doublet of Doublets 1H Ar-H
~6.4-6.6 Doublet 1H Ar-H
~35-45 Broad Singlet 4H -NH:z

Table 2: Predicted 13C NMR Data (Solvent: CDCIs)

Chemical Shift (6, ppm) Assignment
~ 140 - 145 C-NH2
~135-140 C-NH:z
~130-135 Ar-CH
~120-125 Ar-CH
~115-120 Ar-CH
~80-85 C-l

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Strong, Broad N-H Stretch (Amine)

3100 - 3000 Medium C-H Stretch (Aromatic)

1620 - 1580 Strong N-H Bend (Amine)

1520 - 1470 Medium C=C Stretch (Aromatic Ring)

850 - 800 Strong C-H Bend (Aromatic, out-of-
plane)

~ 500 Medium C-I Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z lon
234 [M]*
107 M - 1]+
77 [CeHs]*

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic
compound like 4-lodobenzene-1,2-diamine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e H NMR Acquisition:
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o Acquire a one-pulse *H spectrum.
o Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

IR Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium
bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.
¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o The spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

